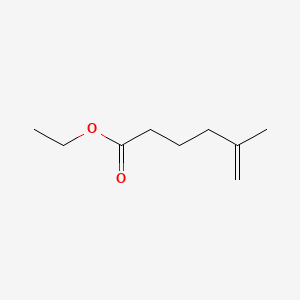

Ethyl 5-methylhex-5-enoate

Description

Ethyl 5-methylhex-5-enoate has emerged as a significant building block in contemporary organic synthesis. Its utility stems from the presence of two distinct reactive sites: an ethyl ester and a terminal, disubstituted alkene. This duality allows for selective chemical manipulations and makes it a versatile precursor for the construction of more complex molecular architectures. The compound is particularly noted for its application in cyclization reactions, where its linear carbon chain can be strategically folded to create valuable heterocyclic structures. Research has demonstrated its role as a key starting material in the diastereoselective synthesis of substituted dihydropyrans and in the preparation of isoxazolines. cookechem.comchemicalbook.comsigmaaldrich.cnnih.govchemsrc.comrsc.org Furthermore, its involvement in novel catalytic processes, such as the activation of carbon-fluorine bonds, underscores its importance in advancing synthetic methodologies. cookechem.comchemicalbook.com

The chemical behavior of this compound is defined by its constituent functional groups, the ester and the alkene, both of which are of fundamental importance in organic chemistry.

Esters are a vital class of organic compounds, widely recognized for their role as intermediates in synthetic transformations. numberanalytics.com They are derivatives of carboxylic acids and are central to reactions like condensation and nucleophilic acyl substitution. numberanalytics.comfiveable.me In industry, esters are crucial for the production of polymers, such as polyesters, and are used as solvents. numberanalytics.comallen.in Their presence in nature is extensive, contributing to the characteristic fragrances of fruits and flowers. numberanalytics.comsolubilityofthings.com

Alkenes are defined by the presence of a carbon-carbon double bond, which consists of a strong sigma (σ) bond and a weaker, more reactive pi (π) bond. numberanalytics.comvedantu.com This high electron density of the π bond makes alkenes highly reactive towards electrophiles and central to a class of reactions known as electrophilic additions. pressbooks.pub Alkenes are foundational precursors for a vast array of other functional groups and are the monomers used in the production of many essential polymers like polyethylene. numberanalytics.comnumberanalytics.com Their unique reactivity makes them indispensable intermediates in countless synthetic pathways. numberanalytics.com

Academic research on this compound primarily focuses on harnessing its dual functionality for the efficient synthesis of complex molecules. A significant area of investigation is its use in intramolecular and intermolecular reactions that form new carbon-carbon and carbon-heteroatom bonds.

Key research objectives include:

Development of Cyclization Strategies: A primary goal is to utilize the compound in cyclization reactions to build heterocyclic systems. A notable example is its application in the oxonium-ene cyclization, a powerful method for synthesizing substituted dihydropyran rings, which are core structures in numerous biologically active natural products. rsc.org

Stereoselective Synthesis: Researchers aim to control the three-dimensional arrangement of atoms during reactions. Studies have shown that reactions involving derivatives of this compound can proceed with excellent diastereoselectivity, which is crucial for the synthesis of specific stereoisomers of target molecules. sigmaaldrich.cnnih.govchemsrc.comrsc.org

Exploration of Novel Reactivity: The compound serves as a substrate for exploring new catalytic methods. Its use in the activation of traditionally inert carbon-fluorine (C-F) bonds within a self-assembled molecular container highlights a sophisticated application aimed at discovering new reaction pathways. cookechem.comchemicalbook.com

The overarching goal of this academic inquiry is to establish this compound as a versatile tool for synthetic chemists, enabling the streamlined and controlled construction of valuable chemical entities.

Chemical Profile and Research Applications

The specific properties and documented applications of this compound are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39495-82-4 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 123°C (at 10 Torr) cookechem.comchemicalbook.com |

| Physical Form | Liquid sigmaaldrich.cn |

| InChI Key | YAGNKYLIKNJGBM-UHFFFAOYSA-N uni.lu |

Detailed Research Findings

Academic studies have successfully employed this compound and its derivatives in several advanced synthetic applications.

Synthesis of Substituted Dihydropyrans: Research has shown that derivatives of this compound are key reactants in oxonium-ene cyclization reactions. rsc.org In this process, a precursor like ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate reacts with an aldehyde or an epoxide. sigmaaldrich.cnnih.govchemsrc.com The reaction is catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and proceeds under mild conditions to yield substituted dihydropyrans with high diastereoselectivity. rsc.org These dihydropyran structures are important intermediates for synthesizing biologically significant natural products. rsc.org

Preparation of Isoxazoline (B3343090) Compounds: this compound is explicitly cited as a starting material for the preparation of isoxazoline compounds. cookechem.comchemicalbook.com Isoxazolines are a class of heterocyclic compounds that are of interest in medicinal chemistry.

Activation of Carbon-Fluorine Bonds: In a highly specialized application, this compound has been used in a system designed for the activation of primary and secondary benzylic, as well as tertiary alkyl, carbon-fluorine (sp³) bonds. cookechem.comchemicalbook.com This process occurs within a self-assembled molecular container, showcasing the compound's utility in the study of novel and challenging chemical transformations. cookechem.comchemicalbook.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate |

| Trimethylsilyl trifluoromethanesulfonate |

| Isoxazolines |

| Dihydropyrans |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGNKYLIKNJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339645 | |

| Record name | Ethyl 5-methyl-5-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39495-82-4 | |

| Record name | Ethyl 5-methyl-5-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methylhex-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 5 Methylhex 5 Enoate and Its Derivatives

Established Reaction Pathways for Ester Synthesis

The creation of the carbon-carbon double bond and the ester functionality in ethyl 5-methylhex-5-enoate can be approached through several well-established synthetic routes. These methods, while foundational, offer a reliable platform for the synthesis of this target molecule.

Wittig Olefination Protocols

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds. In a potential synthesis of this compound, a key step would involve the reaction of a suitable phosphonium (B103445) ylide with a carbonyl compound containing the requisite carbon skeleton. For instance, the reaction of isopropylidenetriphenylphosphorane with ethyl 4-formylbutanoate would theoretically yield the target ester.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Knoevenagel Condensation Strategies and Subsequent Hydrogenation

The Knoevenagel condensation is another cornerstone of carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. To synthesize a precursor for this compound, one could envision a Knoevenagel condensation followed by selective reduction.

A plausible, though not directly documented, route could involve the Knoevenagel condensation of a compound like ethyl levulinate (ethyl 4-oxopentanoate) with a source of a methylene group, such as formaldehyde, in the presence of a base like piperidine (B6355638) or pyridine. This would likely be followed by a decarboxylation step if a malonic ester derivative is used. The resulting α,β-unsaturated ester could then undergo selective hydrogenation of the conjugated double bond to yield the saturated ester backbone, with the terminal double bond being introduced in a subsequent step.

A related synthesis documented in the patent literature involves the Knoevenagel condensation of isovaleraldehyde (B47997) with diethyl malonate. This reaction forms a precursor that, through a series of steps including Michael addition of cyanide and decarboxylation, leads to a cyano-ester derivative related to the target molecule's structural framework.

Derivatization from Related Precursors and Alcohols

A straightforward and common method for the synthesis of esters is the direct esterification of a corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. Therefore, the synthesis of this compound can be readily achieved by the esterification of 5-methylhex-5-enoic acid with ethanol.

This reaction, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, proceeds via nucleophilic acyl substitution. The protonated carboxylic acid is attacked by the hydroxyl group of the alcohol, leading to a tetrahedral intermediate which then eliminates water to form the ester. The efficiency of this process can be enhanced by removing the water formed during the reaction, thereby driving the equilibrium towards the product side.

The precursor, 5-methylhex-5-enoic acid, can itself be synthesized through various olefination reactions. The availability of this carboxylic acid is a key factor in the feasibility of this synthetic route.

Stereoselective and Enantioselective Synthesis

Achieving specific stereoisomers of this compound and its derivatives is a significant challenge that requires the use of more sophisticated synthetic techniques. These methods are crucial when the target molecules are intended for applications where chirality plays a critical role.

Asymmetric Hydrogenation utilizing Biocatalytic Systems

Biocatalysis has emerged as a powerful tool for stereoselective transformations. In the context of synthesizing derivatives of this compound, ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are of significant interest. These enzymes are known to catalyze the asymmetric hydrogenation of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters.

For instance, if a precursor like ethyl 5-methylhexa-2,5-dienoate were synthesized, an ene-reductase could potentially be used to selectively reduce the α,β-double bond, leading to a chiral center at the β-position. The stereochemical outcome of such a reaction is determined by the specific enzyme used, with different members of the OYE family often exhibiting complementary stereoselectivity.

The catalytic cycle of these flavin-dependent enzymes involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the β-carbon of the unsaturated substrate, followed by protonation at the α-carbon. The substrate binds in a specific orientation within the enzyme's active site, which dictates the facial selectivity of the hydride attack.

| Enzyme Family | Substrate Type | Potential Product Stereochemistry |

| Old Yellow Enzymes (OYEs) | α,β-Unsaturated esters | (R)- or (S)- at the β-position |

Chirality Induction in Synthesis of Analogues

The induction of chirality in the synthesis of analogues of this compound can also be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction.

A common strategy involves attaching a chiral auxiliary to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as an alkylation. For example, an enolate derived from an ester of a chiral alcohol could be alkylated, with the bulky chiral auxiliary blocking one face of the enolate, leading to the preferential formation of one diastereomer. After the desired stereocenter has been established, the auxiliary can be cleaved to reveal the chiral product.

While specific examples of the use of chiral auxiliaries for the synthesis of this compound are not prominent in the literature, the principles of this methodology are broadly applicable to the synthesis of its chiral derivatives. The choice of chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome.

| Chiral Auxiliary Type | Applicable Reaction | Purpose |

| Evans Oxazolidinones | Aldol, Alkylation | High diastereoselectivity in C-C bond formation |

| Camphorsultams | Michael Additions | Control of stereocenters in conjugate additions |

| Chiral Alcohols | Enolate Alkylation | Diastereoselective introduction of alkyl groups |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules under mild conditions with high selectivity. researchgate.net While direct transition metal-catalyzed routes for the specific synthesis of this compound are not extensively documented in mainstream literature, analogous and derivative syntheses rely heavily on these methods.

Esterification is a fundamental reaction for producing esters. While traditional Fischer esterification requires strong acids and high temperatures, coupling reagents provide a milder alternative. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This method is particularly effective for forming esters from carboxylic acids and alcohols, including sterically hindered substrates. organic-chemistry.org

The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, leading to the desired ester and the byproduct, N,N'-dicyclohexylurea (DCU). wikipedia.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea. organic-chemistry.orgnih.gov

Mechanism of DCC/DMAP Mediated Esterification:

Activation: The carboxylic acid reacts with DCC to form the O-acylisourea intermediate.

Catalysis: DMAP, a superior nucleophile to the alcohol, reacts with the intermediate to form a reactive acylpyridinium species.

Ester Formation: The alcohol reacts with the acylpyridinium species to yield the final ester and regenerate the DMAP catalyst.

Byproduct Formation: DCC is hydrated in the process, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. wikipedia.org

A significant drawback of using DCC is the formation of the DCU byproduct, which can complicate product purification. nih.gov Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to simplify workup, as the corresponding urea (B33335) byproduct can be removed by aqueous extraction. peptide.com

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role | Key Characteristics |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent / Dehydrating Agent | Activates the carboxylic acid; forms an insoluble urea byproduct (DCU). wikipedia.orgpeptide.com |

| 4-Dimethylaminopyridine (DMAP) | Acyl-Transfer Catalyst | Accelerates the esterification and minimizes side reactions. organic-chemistry.orgresearchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Alternative Coupling Agent | Forms a water-soluble urea byproduct, simplifying purification. peptide.com |

Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. medwinpublishers.com Ring-closing metathesis (RCM) is a variation that is widely used to synthesize unsaturated cyclic compounds, including medium and large-ring lactones (cyclic esters), which can be considered derivatives of linear esters like this compound. medwinpublishers.comwikipedia.org

The RCM reaction involves the intramolecular metathesis of a diene (a molecule with two alkene functional groups). wikipedia.org The reaction is driven forward by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile alkene byproduct, typically ethylene. organic-chemistry.org The versatility and functional group tolerance of modern ruthenium catalysts have made RCM a key strategy in the synthesis of complex natural products. medwinpublishers.comrsc.org For example, the synthesis of macrocyclic lactones, which are structurally significant, often employs RCM as a key ring-forming step. rsc.orgacs.org

Table 2: Comparison of Grubbs' Catalysts for RCM

| Catalyst Generation | Structure | Characteristics |

|---|---|---|

| First Generation | Ruthenium-based with tricyclohexylphosphine (B42057) ligands | Good activity for terminal, less-hindered olefins. |

| Second Generation | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC) | Higher activity, better thermal stability, and broader substrate scope, including more hindered olefins. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Benzylidene ligand is modified to be chelating | Increased stability and potential for catalyst recovery and reuse. |

Green Chemistry Principles in Synthetic Design

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. organic-chemistry.orgresolvemass.ca These principles are increasingly vital in the design of synthetic routes for all chemicals, including esters.

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. dbpedia.org

Formula for Atom Economy:

A reaction with high atom economy incorporates a majority of the reactant atoms into the final product, minimizing waste. wikipedia.orgprimescholars.com Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. primescholars.com

For a typical Fischer esterification, the only byproduct is water. chegg.com This makes it a relatively atom-economical process. However, methods like the Steglich esterification, which use stoichiometric coupling reagents like DCC, have a significantly lower atom economy due to the formation of the high-molecular-weight dicyclohexylurea byproduct. wikipedia.org Catalytic approaches are therefore preferable from an atom economy perspective. acs.org

Solvents often constitute the largest mass component of a chemical process and are a major source of waste and environmental concern. acs.org The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary where possible, or innocuous when used. acs.org

Traditional solvents such as dichloromethane (B109758) (DCM) and hexane (B92381) are effective but pose health and environmental risks. usc.edu Green chemistry promotes the use of safer alternatives. This includes bio-based solvents, which are derived from renewable resources and often have a better environmental profile. usc.edusigmaaldrich.com

Table 3: Greener Alternatives to Common Synthetic Solvents

| Conventional Solvent | Potential Green Alternative(s) | Rationale for Substitution |

|---|---|---|

| Dichloromethane (DCM) | Ethyl acetate/Ethanol mixture, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity; 2-MeTHF is derived from biomass. usc.eduresearchgate.net |

| Hexane | Heptane | Heptane is less neurotoxic than hexane. usc.edu |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced peroxide formation; derived from renewable feedstocks. researchgate.net |

| Toluene | p-Cymene, Anisole | Lower toxicity; derived from natural sources. |

| General Use | Ethanol, Water, Supercritical CO₂ | Ethanol is a bio-based solvent; water is non-toxic; supercritical CO₂ is a non-toxic, non-flammable alternative. resolvemass.casigmaaldrich.com |

The ideal "green" synthesis would use no solvent at all or utilize water. resolvemass.ca For ester synthesis, ethyl esters themselves, such as ethyl acetate, are being explored as greener solvent options for other processes, highlighting their favorable environmental profile. nih.gov

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. acs.org Catalysts are used in small quantities and can, in principle, be recycled and reused, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. organic-chemistry.org

The transition metal-catalyzed reactions discussed, such as olefin metathesis, are prime examples of this principle in action. A small amount of a Grubbs' catalyst can facilitate numerous turnovers to produce a large quantity of product. Similarly, in DCC-mediated coupling, DMAP acts catalytically. researchgate.net

Improving catalytic efficiency involves several factors:

High Turnover Number (TON): The total number of moles of product formed per mole of catalyst before it becomes deactivated.

High Turnover Frequency (TOF): The rate of the reaction, or the number of turnovers per unit time.

Selectivity: The ability of the catalyst to produce the desired product over potential side products.

Reusability: The ability to recover and reuse the catalyst, which is often easier with heterogeneous (solid-phase) catalysts. organic-chemistry.orgnih.gov

By focusing on developing highly active and selective catalysts, chemists can design synthetic routes that require less energy, produce less waste, and avoid the use of hazardous stoichiometric reagents, aligning the synthesis of esters like this compound with the principles of sustainability. nih.gov

Mechanistic Investigations and Reactivity Studies of Ethyl 5 Methylhex 5 Enoate

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in Ethyl 5-methylhex-5-enoate is a region of high electron density, making it susceptible to attack by electrophiles. The substitution pattern of the alkene—a terminal double bond with a methyl substituent—plays a crucial role in directing the regiochemical and stereochemical outcomes of addition reactions.

Cyclopropanation Reactions

The alkene function of this compound can undergo cyclopropanation to form a three-membered ring. A common and effective method for this transformation is the Simmons-Smith reaction, which utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. wikipedia.orgrsc.org This reaction is characterized by its stereospecificity, where the geometry of the starting alkene is preserved in the cyclopropane product.

The mechanism is understood to proceed via a concerted pathway, often depicted as a "butterfly" transition state, in which the methylene (B1212753) group is transferred to one face of the double bond in a single step. nih.gov This syn-addition to this compound would yield Ethyl 2-(2-methylcyclopropyl)acetate. The ester group, being remote from the reaction center, is not expected to influence the course of the reaction.

| Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|

| This compound | CH₂I₂/Zn(Cu) | Ethyl 2-(2-methylcyclopropyl)acetate | Racemic mixture of enantiomers |

Hydroboration Mechanisms

The hydroboration-oxidation sequence offers a reliable method for the anti-Markovnikov hydration of the terminal alkene in this compound. masterorganicchemistry.comwikipedia.org This two-step protocol first involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃•THF), across the double bond. This is followed by an oxidative workup using hydrogen peroxide and a base, typically sodium hydroxide. masterorganicchemistry.comlibretexts.org

The initial hydroboration step proceeds through a concerted, four-centered transition state, resulting in a syn-addition of the boron and hydrogen atoms across the alkene. wikipedia.orgyoutube.com Steric and electronic factors dictate that the boron atom adds to the less-substituted terminal carbon (C6), while the hydrogen atom adds to the more substituted carbon (C5). youtube.com In the subsequent oxidation step, the carbon-boron bond is replaced by a carbon-oxygen bond with retention of stereochemistry, yielding the final product, Ethyl 5-hydroxy-5-methylhexanoate. masterorganicchemistry.com

| Substrate | Reagents | Intermediate | Final Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 1. BH₃•THF 2. H₂O₂, NaOH | Trialkylborane | Ethyl 5-hydroxy-5-methylhexanoate | Anti-Markovnikov | syn-addition |

Michael Addition Processes and Conjugate Systems

It is critical to distinguish the reactivity of this compound from that of its α,β-unsaturated isomers. The double bond in this compound is isolated from the ester's carbonyl group, and therefore, it does not function as a Michael acceptor. openstax.orgwikipedia.org The Michael reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. wikipedia.org An isomeric structure, such as ethyl 5-methylhex-2-enoate, would possess the requisite conjugated system to act as a Michael acceptor, allowing for the addition of nucleophiles at the β-carbon. libretexts.orglibretexts.org This highlights the profound impact of double bond placement on the molecule's chemical behavior.

Ester Group Transformations

The ester functional group of this compound is a focal point for nucleophilic acyl substitution reactions, enabling transformations such as hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Kinetics

The conversion of this compound to its corresponding carboxylic acid, 5-methylhex-5-enoic acid, can be accomplished through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis is an equilibrium-controlled process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

In contrast, saponification , the base-promoted hydrolysis, is an irreversible process under typical conditions. wikipedia.org The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels an ethoxide leaving group, which then irreversibly deprotonates the resulting carboxylic acid.

| Reaction | Rate Law | Typical Activation Energy (Ea) |

|---|---|---|

| Saponification | Rate = k[Ester][OH⁻] | ~40-60 kJ/mol |

Transesterification Pathways and Catalysis

Transesterification involves the substitution of the ethyl group of the ester with an alkyl group from a different alcohol. This equilibrium reaction can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, the reaction of this compound with methanol, in the presence of a suitable catalyst, will produce Mthis compound and ethanol. To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used, or one of the products is removed from the reaction mixture as it forms. masterorganicchemistry.com

The acid-catalyzed mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol. The base-catalyzed pathway is initiated by the attack of an alkoxide nucleophile on the electrophilic carbonyl carbon.

A diverse range of catalysts can facilitate transesterification, including strong mineral acids (e.g., H₂SO₄), alkoxide bases (e.g., NaOCH₃), and various organometallic compounds. masterorganicchemistry.comresearchgate.netnih.gov In industrial applications, titanium-based catalysts, such as titanium (IV) isopropoxide, are often favored for their high catalytic activity and efficiency. core.ac.ukgoogle.comgoogle.com

| Catalyst Type | Examples | General Conditions |

|---|---|---|

| Acid | H₂SO₄, HCl | Elevated temperature, excess alcohol |

| Base | NaOCH₃, KOCH₃ | Anhydrous conditions |

| Organometallic | Ti(OⁱPr)₄ | High temperature |

Rearrangement Reactions

Rearrangement reactions of this compound offer powerful strategies for carbon-carbon bond formation and the introduction of new stereocenters. The Ireland-Claisen rearrangement and other sigmatropic shifts are particularly notable in this context.

The Ireland-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allylic ester enolate to form a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.com While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism can be applied to understand its expected reactivity. The process is initiated by the deprotonation of the α-carbon of the ester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped with a trialkylsilyl chloride, like trimethylsilyl (B98337) chloride (TMSCl), to generate a silyl ketene acetal. jk-sci.com

The geometry of the resulting silyl ketene acetal is crucial for the stereochemical outcome of the rearrangement and can often be controlled by the reaction conditions. chem-station.com Subsequent gentle heating of the silyl ketene acetal induces a concerted acs.orgacs.org-sigmatropic rearrangement through a chair-like transition state. chem-station.comnih.gov This rearrangement is followed by hydrolysis of the silyl ester to yield the final γ,δ-unsaturated carboxylic acid product. In the case of an allylic ester precursor to this compound, this rearrangement would serve as a key step in its synthesis, establishing the carbon skeleton.

A hypothetical reaction scheme based on the general mechanism is presented below:

| Step | Description | Reactants | Reagents | Product |

| 1 | Enolate Formation | Allylic Ester | LDA, THF, -78 °C | Lithium Enolate |

| 2 | Silyl Ketene Acetal Formation | Lithium Enolate | TMSCl | Silyl Ketene Acetal |

| 3 | acs.orgacs.org-Sigmatropic Rearrangement | Silyl Ketene Acetal | Heat | Silyl Ester |

| 4 | Hydrolysis | Silyl Ester | H₃O⁺ | γ,δ-Unsaturated Carboxylic Acid |

Beyond the well-established Ireland-Claisen rearrangement, other sigmatropic shifts and free radical pathways can be envisaged for this compound and related unsaturated esters. While not a direct rearrangement of the title compound, free-radical cyclizations of similar unsaturated esters provide insight into potential reaction pathways. For instance, manganese(III)-based oxidative free-radical cyclizations are a powerful tool for constructing cyclic systems. acs.orgbrandeis.edu In a hypothetical scenario, a radical could be generated at a position that allows for cyclization onto the double bond of the 5-methylhex-5-enoate moiety.

The general mechanism for such a reaction involves the oxidation of a suitable precursor to generate a radical, which then undergoes an intramolecular addition to the carbon-carbon double bond. The resulting cyclized radical can then be further oxidized or undergo other termination steps. scispace.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. Thiyl radicals are also known to initiate cyclizations of unsaturated substrates. mdpi.com

Functionalization Reactions for Molecular Diversification

The chemical structure of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse range of molecules.

This compound can be employed as a functional olefin in alkylation reactions. For instance, it can be used to alkylate hydroquinones, a reaction that introduces the 5-methylhex-5-enyl side chain onto the aromatic ring. Such reactions are typically carried out under acidic conditions or via Friedel-Crafts type mechanisms. The double bond of the ester acts as the nucleophile, attacking an activated form of the aromatic substrate.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Hydroquinone | This compound | Friedel-Crafts Alkylation | Alkylated Hydroquinone Derivative |

The corresponding carboxylic acid, 5-methylhex-5-enoic acid, is a key precursor and derivative of this compound. nih.gov Standard esterification of this acid with ethanol in the presence of an acid catalyst yields the title compound. Conversely, hydrolysis of this compound regenerates the carboxylic acid, which can then undergo a variety of derivatization reactions.

These derivatizations include conversion to acid chlorides, amides, and other esters, providing access to a wide array of functionalized molecules. The presence of the terminal double bond in 5-methylhex-5-enoic acid allows for further transformations, such as oxidation, reduction, or addition reactions, making it a versatile synthetic intermediate.

| Starting Material | Reagent(s) | Product |

| 5-Methylhex-5-enoic acid | SOCl₂ or (COCl)₂ | 5-Methylhex-5-enoyl chloride |

| 5-Methylhex-5-enoyl chloride | Amine (R₂NH) | N,N-Dialkyl-5-methylhex-5-enamide |

| 5-Methylhex-5-enoic acid | Alcohol (ROH), H⁺ | Alkyl 5-methylhex-5-enoate |

Intramolecular Cyclization and Annulation Processes

The structure of this compound and its derivatives is amenable to intramolecular cyclization and annulation reactions, leading to the formation of cyclic and polycyclic systems. These processes are valuable in the synthesis of complex natural products and other target molecules.

Furthermore, radical cyclizations, as mentioned in section 3.3.2, represent another important class of intramolecular reactions. The generation of a radical at a suitable position within a derivative of this compound could lead to the formation of five- or six-membered rings through intramolecular addition to the double bond. nih.gov

The following table outlines some potential intramolecular cyclization strategies for derivatives of this compound:

| Reaction Type | Key Intermediate | Potential Product |

| Intramolecular Michael Addition | Enolate | Cyclic Ketone/Ester |

| Intramolecular Alkylation | Enolate | Cycloalkane Derivative |

| Radical Cyclization | Carbon-centered radical | Cyclic Alkane |

| Annulation | Metallo-enolate | Fused Ring System |

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Identification and Fragmentation AnalysisWhile theoretical mass data can be calculated, experimental results from mass spectrometric analyses are not published.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Annotation and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the annotation and profiling of Ethyl 5-methylhex-5-enoate in various matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. In a typical LC-MS analysis, the compound is first separated from other components in a sample on an HPLC column before being introduced into the mass spectrometer.

For compound annotation, mass spectrometry provides a mass-to-charge ratio (m/z) that is characteristic of the molecule. High-resolution mass spectrometry (HRMS) can yield a highly accurate mass measurement, which helps in confirming the elemental composition. Common ionization techniques for a compound like this compound would include Electrospray Ionization (ESI), often detecting the protonated molecule [M+H]⁺ in positive ion mode.

Profiling studies use LC-MS to quantify the compound's abundance. Furthermore, predictive models can estimate properties such as the collision cross-section (CCS), which is a measure of the ion's shape in the gas phase. This data can increase confidence in compound identification. Predicted CCS values for various adducts of this compound provide reference points for its identification in complex samples uni.lu.

Table 1: Predicted LC-MS Data for this compound Adducts uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 157.12232 | 136.2 |

| [M+Na]⁺ | 179.10426 | 142.5 |

| [M+NH₄]⁺ | 174.14886 | 157.4 |

| [M+K]⁺ | 195.07820 | 142.2 |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are indispensable for evaluating the purity and, for chiral analogues, the stereochemical integrity of synthesized compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

For derivatives of hexenoic acid that possess chiral centers, Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for separating enantiomers and determining enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are widely used due to their broad applicability and high selectivity mz-at.de. For instance, the CHIRALPAK® series of columns are effective for a wide range of compounds mz-at.de. The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation. In the analysis of a related chiral intermediate, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, stereoisomers were successfully resolved using a chiral reverse-phase OD-RH column nih.gov. The development of a chiral HPLC method is essential for assessing the enantiomeric quality of chiral compounds nih.govnus.edu.sg.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency and faster analysis times. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ reduce analysis time and solvent consumption.

Similar to chiral HPLC, SFC relies on chiral stationary phases to resolve enantiomers. The technique is widely applied in the pharmaceutical industry for the analysis of drug enantiomers and has proven to be a robust method for determining enantiomeric excess researchgate.net.

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their volatility and interaction with the stationary phase of a capillary column. Purity is often determined by measuring the area percentage of the main peak in the chromatogram google.com.

For closely related compounds, specific GC columns and conditions are employed. For example, the purity of ethyl (E)-4-hydroxy-2-pentenoate was determined to be >98% using a DB-1 column with a defined temperature gradient nih.gov. In another case, the enantiomeric purity of Ethyl (E)-5-methylhex-2-enoate was determined via GC analysis on a Beta-dex 325 chiral column, demonstrating GC's utility in stereochemical assessment as well rsc.org.

Table 2: Example GC Parameters for Analysis of Related Ethyl Hexenoate Esters

| Parameter | Condition 1 (Purity) orgsyn.org | Condition 2 (Enantiomeric Purity) rsc.org |

|---|---|---|

| Column | DB-1 (30 m x 0.25 mm x 0.25 µm) | Beta-dex 325 (30 m x 0.25 mm x 0.25µm) |

| Carrier Gas | H₂ (2 mL/min) | Helium (35 cm/sec) |

| Temperature Program | Hold at 100°C for 1 min, then ramp at 40°C/min to 280°C, hold for 2 min | Isothermal at 120°C for 75 min, then ramp at 5°C/min to 160°C, hold for 10 min |

| Analyte Example | Ethyl (E)-4-chloropent-2-enoate | Ethyl (E)-5-methylhex-2-enoate |

| Retention Time (tᵣ) | 2.51 min | tᵣ₁= 69.36 min, tᵣ₂= 71.19 min |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. For this compound, IR spectroscopy can confirm the presence of its key functional groups.

The most prominent absorption bands would be from the ester and the alkene moieties. The carbonyl (C=O) stretch of the ethyl ester typically appears as a strong, sharp peak. The carbon-carbon double bond (C=C) of the terminal alkene will also show a characteristic absorption, although it is generally weaker than the carbonyl peak. The C-O single bond stretches of the ester group are also identifiable in the fingerprint region. Data from analogous compounds, such as ethyl (S,E)-6-(1,3-dioxolan-2-yl)-4-methylhex-2-enoate, show characteristic peaks for the C=O stretch at 1716 cm⁻¹ and the C=C stretch at 1651 cm⁻¹ orgsyn.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Ester Carbonyl | C=O | ~1735-1750 | Strong, sharp absorption |

| Alkene | C=C | ~1640-1655 | Medium to weak absorption orgsyn.org |

| Ester C-O Stretch | C-O | ~1150-1250 | Strong absorption |

| sp² C-H Stretch | =C-H | ~3070-3090 | Medium absorption |

Raman Spectroscopy

General Principle

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. researchgate.net When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photon is different from the incident photon, and this energy difference corresponds to the energy of a specific vibrational mode within the molecule. researchgate.net By analyzing the frequency shifts of the scattered light, a Raman spectrum is generated, which serves as a unique structural fingerprint of the compound. researchgate.net

Applicable for Characterization

Key vibrational modes anticipated in the Raman spectrum of this compound include:

C=O Stretch: The carbonyl stretch of the ester group is a strong and characteristic Raman band, typically appearing in the region of 1735-1750 cm⁻¹. ucalgary.ca

C=C Stretch: The stretching vibration of the carbon-carbon double bond is another prominent feature, expected to be observed in the range of 1640-1680 cm⁻¹. nih.gov

C-H Stretches: Vibrations associated with C-H bonds will also be present. The =C-H stretch of the vinylidene group is anticipated around 3080 cm⁻¹, while the aliphatic C-H stretches from the ethyl and hexenoate backbone will appear in the 2800-3000 cm⁻¹ region. nih.gov

C-O Stretches: The C-O single bond stretches of the ester group will produce bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. ucalgary.ca

CH₂ and CH₃ Bending: Various bending (scissoring, wagging, twisting) vibrations of the methylene (B1212753) and methyl groups will contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | 1735 - 1750 |

| C=C Stretch | Alkene | 1640 - 1680 |

| =C-H Stretch | Alkene | ~3080 |

| C-H Stretch | Alkane | 2800 - 3000 |

| C-O Stretch | Ester | 1000 - 1300 |

Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Reaction Monitoring

General Principle

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are dependent on the electronic structure of the molecule. libretexts.org

Application to this compound

This compound contains two primary chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). Crucially, these two chromophores are not conjugated; they are separated by several single bonds. This lack of conjugation significantly influences the compound's UV-Vis absorption profile.

π → π* Transition: The isolated carbon-carbon double bond will undergo a π → π* electronic transition. For non-conjugated alkenes, this transition is of high energy and typically occurs at wavelengths below 200 nm. libretexts.orglibretexts.org This region is often referred to as the vacuum UV and is not accessible with standard UV-Vis spectrophotometers.

n → π* Transition: The carbonyl group of the ester possesses non-bonding (n) electrons on the oxygen atom. These electrons can be promoted to the antibonding π* orbital of the C=O bond, resulting in an n → π* transition. ucalgary.camasterorganicchemistry.com These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths. However, n → π* transitions are typically weak, characterized by a low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). masterorganicchemistry.com For simple, non-conjugated esters, this absorption is often observed in the 200-220 nm range. ucalgary.ca

Due to the isolated nature of its chromophores, this compound is not expected to show significant absorption in the standard UV-Vis range (above 220 nm). Therefore, while UV-Vis spectroscopy can confirm the absence of conjugation, it is less effective for detailed structural elucidation of this particular compound compared to techniques like NMR or mass spectrometry.

Reaction Monitoring

Despite its limited utility for direct characterization, UV-Vis spectroscopy could potentially be employed for reaction monitoring in specific contexts. For instance, if this compound were to be used in a reaction that leads to the formation of a conjugated system (e.g., through an elimination or isomerization reaction), the appearance of a new, strong absorption band at a longer wavelength could be monitored to track the progress of the reaction. The growth of this new peak would be indicative of the formation of the conjugated product. libretexts.org

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | C=C (isolated) | < 200 | High |

| n → π | C=O (ester) | ~200 - 220 | Low |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like Ethyl 5-methylhex-5-enoate. acs.orgias.ac.in These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. uchicago.edu

From these calculations, a variety of electronic structure and reactivity descriptors can be derived. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. acs.org

Other important descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. scielo.org.mx Fukui functions and local softness are additional descriptors used to pinpoint the most reactive sites within the molecule for different types of chemical reactions. acs.orgnih.gov

Table 1: Illustrative Quantum Mechanical Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |

| Ionization Potential | 9.5 eV | Energy required to remove an electron |

| Electron Affinity | -1.2 eV | Energy released upon gaining an electron |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from DFT calculations.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions involving esters, such as hydrolysis, synthesis (e.g., Fischer esterification), and aminolysis. acs.orgacs.orgmdpi.comucoz.com These studies allow researchers to map out the entire reaction pathway, identifying key intermediates and transition states that are often difficult or impossible to observe experimentally. nih.gov

A transition state (TS) is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. youtube.com It represents the energy maximum along the reaction coordinate. fiveable.me Computational chemistry allows for the precise location of these transition state structures on the potential energy surface.

A key verification for a true transition state structure is a frequency calculation. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion of atoms leading from reactant to product. visualizeorgchem.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. masterorganicchemistry.com

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orgyoutube.com For a chemical reaction, the PES visualizes the energy landscape that connects reactants, intermediates, transition states, and products. fiveable.me

By mapping the PES, chemists can identify the minimum energy path—the most likely route for a reaction to follow. fiveable.me This mapping provides a comprehensive picture of the reaction, showing the relative energies of all species involved and the energy barriers that must be overcome. youtube.com This detailed understanding is crucial for optimizing reaction conditions and predicting outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape—the range of three-dimensional shapes it can adopt through rotations around its single bonds. cambridge.orgijpsr.com

These simulations model the molecule in a simulated environment, often in a solvent like water, to mimic realistic conditions. researchgate.netacs.org By calculating the forces between atoms and integrating Newton's laws of motion, MD tracks the trajectory of each atom, revealing how the molecule behaves dynamically. mdpi.com This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Understanding the accessible conformations is critical, as the shape of a molecule often dictates its biological activity and physical properties.

Structure-Activity Relationship (SAR) Investigations using In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. immutoscientific.comnih.gov In silico (computational) methods are widely used to build predictive SAR models, which can accelerate the drug discovery process by identifying promising new molecules without the need for immediate synthesis and testing. oncodesign-services.comnih.gov

These models, often developed using machine learning techniques, correlate specific structural features or calculated properties (like those from QM methods) with observed biological activities. mdpi.com By analyzing a dataset of related compounds, SAR models can identify which molecular fragments or properties are crucial for potency and which may lead to undesirable effects. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (a ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor or enzyme. wikipedia.orgnih.gov This method is a cornerstone of structure-based drug design. nih.gov

The process involves placing the ligand into the binding site of the target protein and using a scoring function to evaluate and rank different binding poses. meilerlab.org The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. nih.gov The results of a docking simulation can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's activity and guiding the design of more potent analogs. pharmafeatures.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Hypothetical Result | Significance |

| Binding Affinity (Score) | -6.8 kcal/mol | Estimated strength of the ligand-protein interaction |

| Key Interacting Residues | LEU 89, PHE 210, TYR 214 | Amino acids in the protein's binding site that form contacts |

| Type of Interactions | Hydrophobic contacts, van der Waals forces | The nature of the forces stabilizing the complex |

| Predicted Pose | Ester group oriented towards a polar pocket | The most likely 3D orientation of the ligand in the binding site |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. fiveable.mevegahub.eu The fundamental principle is that the structural and physicochemical properties of a molecule determine its effects. fiveable.me While specific QSAR models exclusively developed for this compound are not prominent in publicly accessible literature, its chemical classification as an α,β-unsaturated carbonyl compound allows for the application of broader QSAR models developed for this class of chemicals. nih.govqsardb.orgnih.gov

These models are crucial for predicting the activity of new compounds, thereby saving costs and time associated with synthesis and testing, and reducing the need for animal testing. nih.gov QSAR studies for α,β-unsaturated carbonyl compounds have often focused on predicting endpoints such as mutagenicity and other forms of toxicity. nih.govqsardb.org

For instance, a study focused on developing QSAR models to distinguish between mutagenic and non-mutagenic α,β-unsaturated carbonyl compounds used endpoints from the Ames test and mammalian cell gene mutation tests. nih.gov These models were developed using linear discriminant analysis (LDA) and various molecular descriptors calculated by specialized software. The models successfully identified molecular features that contribute to or mitigate the mutagenic effects of these chemicals. nih.gov Another approach, the TOPS-MODE QSAR, has been used to predict the mammalian cell mutagenicity of these compounds, identifying that electro-donating substituents can reduce reactivity and mutagenicity. qsardb.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A set of molecules with known activities is selected. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties (e.g., topological, electronic, steric), are calculated for each molecule.

Model Development: A mathematical algorithm, such as multiple linear regression (MLR), is used to create a correlation between the descriptors and the activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

Such models for related compounds provide a framework for estimating the potential biological activities of this compound.

Table 1: Examples of QSAR Studies on α,β-Unsaturated Carbonyl Compounds

| Study Focus | Endpoint Predicted | Modeling Technique | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Mutagenicity of acrylates, methacrylates, and α,β-unsaturated carbonyls | Ames test and mammalian cell gene mutation | Linear Discriminant Analysis (LDA) | Identified structural alerts and molecular features influencing mutagenicity. | nih.gov |

| Mammalian cell mutagenicity of α,β-unsaturated carbonyls | Mutagenicity in various cell lines | TOPS-MODE QSAR | Electro-donating groups reduce reactivity; electron-withdrawing groups increase mutagenicity. | qsardb.org |

| Acetylcholinesterase and Butyrylcholinesterase Inhibition | Inhibitory Activity | QSAR (unspecified algorithm) | Determined structural features responsible for enzyme inhibition. | nih.gov |

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a powerful tool in chemical research, aiding in structure elucidation and characterization. nih.govnih.gov For this compound, while specific experimental spectra are not detailed in the provided search context, its spectroscopic properties can be predicted using established theoretical chemistry methods.

NMR Spectroscopy (¹H and ¹³C): The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation(s).

Shielding Tensor Calculation: For the optimized structure, the magnetic shielding tensors for each nucleus are calculated using a selected DFT functional and basis set.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) often less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR spectra, especially when considering multiple conformers of the molecule. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) data can also be predicted. The monoisotopic mass of this compound is calculated based on the masses of its most abundant isotopes. uni.lu Furthermore, computational tools can predict other mass spectrometry-related properties. For example, the collision cross section (CCS) is a measure of an ion's size and shape in the gas phase and can be predicted for different adducts of the parent molecule. These predicted values are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Physicochemical and Mass Spectrometry Properties for this compound

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | uni.lu |

| Monoisotopic Mass | 156.11504 Da | uni.lu |

| XlogP | 2.5 | uni.lu |

| Predicted CCS ([M+H]⁺) | 136.2 Ų | CCSbase uni.lu |

| Predicted CCS ([M+Na]⁺) | 142.5 Ų | CCSbase uni.lu |

| Predicted CCS ([M-H]⁻) | 136.3 Ų | CCSbase uni.lu |

Applications in Advanced Scientific Research and Material Sciences

Role as a Precursor in Medicinal Chemistry Research

The primary application of ethyl 5-methylhex-5-enoate and its isomers in medicinal chemistry is as an intermediate in the synthesis of therapeutic agents. Its carbon skeleton is incorporated into the final structure of several important classes of bioactive molecules.

A review of available scientific literature does not indicate a direct role for this compound in the synthesis of nicotinic acid receptor agonists. Research in this area tends to focus on different structural scaffolds and synthetic strategies. For instance, the synthesis of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor has been achieved using in situ click-chemistry with azide (B81097) and alkyne building blocks on acetylcholine-binding protein templates. nih.gov

Currently, there is no prominent evidence in published research linking this compound to the synthesis of cannabinoids or their analogues. The total synthesis of cannabinoids typically proceeds through different, well-established pathways involving precursors like olivetol (B132274) and citral. datapdf.com

The synthesis of Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, represents a significant area where the structural backbone of this compound is crucial. nih.govresearchgate.net While various isomers of methylhexenoate are often employed as direct precursors, the 5-enoate structure is of notable importance as a related substance. lupinepublishers.comgoogle.com

One common synthetic route to Pregabalin begins with the Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. google.com This reaction forms an intermediate, 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester, which is a structural isomer of the target compound. lupinepublishers.comgoogle.com This intermediate undergoes a Michael addition with a cyanide source, followed by decarboxylation and reduction of the nitrile group to yield Pregabalin. google.comnih.gov

Crucially, the compound 3-(aminomethyl)-5-methylhex-5-enoic acid, which is the hydrolyzed form of this compound, has been identified as a potential impurity and a reference marker in the production of Pregabalin. google.com This underscores the relevance of this specific isomer in the quality control and analysis of the final active pharmaceutical ingredient.

| Compound Name | Role in Synthesis | Key Transformation |

|---|---|---|

| Isovaleraldehyde | Starting Material | Condensation with a malonate ester. google.com |

| 2-Carbethoxy-5-methylhex-2-enoic acid ethyl ester | Intermediate | Undergoes Michael addition of a cyanide group. lupinepublishers.comgoogle.com |

| (S)-3-Cyano-5-methyl-hexanoic acid ethyl ester | Key Chiral Intermediate | Reduction of the nitrile to a primary amine. nih.gov |

| 3-(Aminomethyl)-5-methylhex-5-enoic acid | Related Substance / Impurity | Used as a reference marker in Pregabalin purity analysis. google.com |

| (S)-Pregabalin | Final Product | A γ-amino butyric acid (GABA) analogue. researchgate.net |

While a direct synthetic route starting from this compound is not explicitly documented, structurally related hexenoate esters are pivotal precursors in the synthesis of potent arginase inhibitors. nih.gov Arginase is a metalloenzyme that plays a key role in the urea (B33335) cycle, and its inhibition is a therapeutic strategy for various diseases. nih.gov

For example, the synthesis of boronic acid-based arginase inhibitors, such as (2S,3R)-2-amino-3-(aminomethyl)-6-boronohexanoic acid, utilizes ethyl-2-oxohex-5-enoate as a starting material. nih.gov This precursor undergoes a series of reactions including an asymmetric aza-Henry reaction to introduce the key nitrogen functionalities. nih.gov Similarly, other research into arginase inhibitors describes the synthesis of α,α-disubstituted α-amino carboxylic acids using precursors like tert-Butyl 2-(diphenylmethyleneamino)-2-methylhex-4-enoate. google.com These examples highlight the utility of the methyl-substituted hexenoate scaffold as a versatile template for constructing complex enzyme inhibitors.

| Precursor Compound | Target Compound Class | Key Synthetic Step |

|---|---|---|

| Ethyl-2-oxohex-5-enoate | Boronic Acid-Based Arginase Inhibitors | Asymmetric, diastereoselective aza-Henry reaction. nih.gov |

| tert-Butyl 2-(diphenylmethyleneamino)-2-methylhex-4-enoate | α,α-Disubstituted α-Amino Acid Inhibitors | Alkylation to introduce side chains affecting pharmacological characteristics. google.com |

Beyond its established role in the synthesis of Pregabalin and its relevance to arginase inhibitors, the application of this compound in the synthesis of other distinct classes of bioactive compounds is not widely reported in the scientific literature. Its utility is primarily concentrated in the areas previously discussed, where its specific carbon skeleton is advantageous for building the final therapeutic molecules.

Contributions to Polymer Science and Biomaterials Research

An extensive review of the literature does not provide evidence of this compound being utilized in polymer science or for the development of biomaterials. Although its terminal alkene group presents a theoretical site for polymerization reactions, this potential application has not been explored in the available research. The focus of research on this compound remains firmly within the domain of medicinal chemistry and the synthesis of small-molecule therapeutics.

Investigation of Polymerization Mechanisms

Development of Advanced Functional Materials

Consistent with the lack of information on its use in polymer synthesis, there is no available data on the application of this compound in the development of advanced functional materials. The potential for polymers derived from this monomer to be used in specialized applications such as coatings, adhesives, or specialty plastics remains theoretical in the absence of dedicated research and development in this area.

Significance in Flavor Chemistry and Volatile Organic Compound (VOC) Research

Esters are a class of compounds often associated with fruity and pleasant aromas, playing a significant role in flavor and fragrance chemistry. However, specific studies identifying this compound as a key volatile compound in natural food products or as an additive in the flavor industry are not present in the available literature. While it is a volatile organic compound (VOC) by its chemical nature, research focusing on its atmospheric chemistry, environmental impact, or its role as a specific biomarker is not documented.

Relevance in Biofuel and Combustion Chemistry Studies

Fatty acid esters are a major component of biodiesel. However, the specific relevance of this compound in biofuel or combustion chemistry has not been a subject of detailed investigation. Biofuel research typically focuses on esters derived from more common fatty acids obtained from triglycerides. There are no readily available studies on the combustion properties, such as ignition delay, flame speed, or emission profiles, of this compound. Its potential as a biofuel component or a fuel additive has not been explored in the current body of scientific literature.

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

Current synthetic methodologies for unsaturated esters provide a foundation, but the specific synthesis of Ethyl 5-methylhex-5-enoate is not well-documented. Future research should prioritize the development of novel and efficient synthetic routes.

Catalytic Innovations: Exploration of advanced catalytic systems could unlock efficient and selective pathways. This includes the use of transition-metal catalysts for cross-metathesis reactions, which could offer a direct route to the desired double bond isomer. nih.gov Furthermore, enzymatic or biocatalytic approaches, utilizing lipases or other enzymes, could provide a greener and more sustainable synthetic alternative for producing various esters. nih.govmdpi.comresearchgate.netmdpi.com

Novel Methodologies: Unconventional activation methods such as photochemistry and electrochemistry represent exciting frontiers for ester synthesis. researchgate.net These techniques can often proceed under mild conditions and may offer unique selectivity profiles that are not achievable through traditional thermal methods. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are established methods for alkene synthesis and could be adapted for the specific production of this compound, potentially controlling the stereochemistry of the double bond. stackexchange.comumass.edumasterorganicchemistry.comwikipedia.orgorganic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Cross-Metathesis | High efficiency and selectivity | Development of catalysts specific for terminal alkene coupling. |

| Biocatalysis | Green and sustainable, high selectivity | Screening and engineering of enzymes for esterification of 5-methylhex-5-enoic acid. |

| Photochemistry | Mild reaction conditions, unique reactivity | Investigation of photosensitizers and reaction conditions for ester formation. |

| Electrochemistry | Avoids harsh reagents, potential for automation | Development of electrochemical cells and electrode materials for ester synthesis. |

| Wittig-type Reactions | Versatile for C=C bond formation | Optimization of reaction conditions to favor the desired isomer of this compound. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of synthetic pathways and enable efficient production, the integration of modern chemical technologies is crucial.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless scale-up. nih.govunimi.itacs.orgrsc.orgamt.uk The synthesis of esters, including those with complex structures, has been successfully demonstrated in microreactors and other continuous flow systems. mdpi.commdpi.comnih.govresearchgate.net Future work should focus on developing a continuous flow process for this compound, which would enable rapid optimization of reaction parameters and facilitate on-demand production.

Automated Synthesis Platforms: The use of automated synthesis platforms can dramatically increase the throughput of reaction screening and optimization. These systems allow for the precise control of reaction variables and the rapid generation of data, accelerating the discovery of optimal synthetic conditions.

Advanced Characterization of Complex Reaction Intermediates

A thorough understanding of the reaction mechanism is essential for optimizing any synthetic process. This requires the use of advanced analytical techniques to identify and characterize transient reaction intermediates.

Spectroscopic and Spectrometric Methods: In-situ spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a reaction mixture. acs.orgnih.gov Mass spectrometry can be employed to detect and identify fleeting intermediates, providing valuable insights into the reaction pathway. nih.gov

Computational Modeling: Computational chemistry, including density functional theory (DFT) calculations, can be a powerful tool for elucidating reaction mechanisms. pku.edu.cnnih.govresearchgate.netacs.orgresearchgate.net Theoretical studies can help to predict the structures and energies of intermediates and transition states, complementing experimental findings and guiding the design of more efficient synthetic routes.

Interdisciplinary Applications in Drug Discovery and Materials Science

While no specific applications for this compound have been reported, its chemical structure suggests potential utility in several interdisciplinary fields.

Drug Discovery: Unsaturated esters are common motifs in biologically active molecules. Future research could involve synthesizing derivatives of this compound and screening them for potential pharmacological activity. The structural similarity to intermediates used in the synthesis of pharmaceuticals like Pregabalin suggests that this compound could serve as a valuable building block. google.com

Materials Science: The terminal double bond in this compound makes it a potential monomer for polymerization reactions. This could lead to the development of novel polymers with unique properties, such as specific thermal or mechanical characteristics. Its ester functionality could also be leveraged for creating biodegradable materials.

Flavors and Fragrances: Many esters are known for their characteristic scents and are widely used in the flavor and fragrance industry. thegoodscentscompany.comgoogle.comgoogle.com The specific olfactory properties of this compound are currently unknown and warrant investigation.

Sustainable Chemical Process Development and Life Cycle Assessment